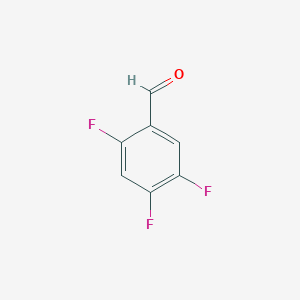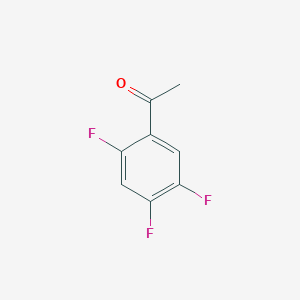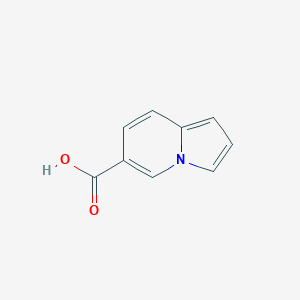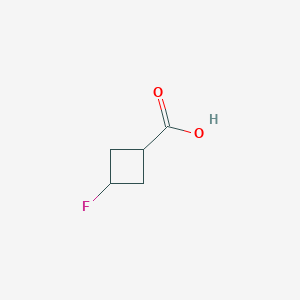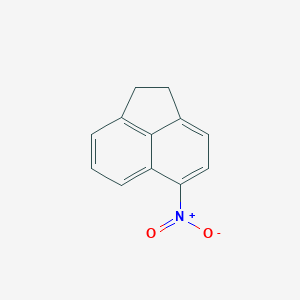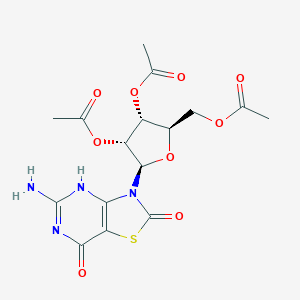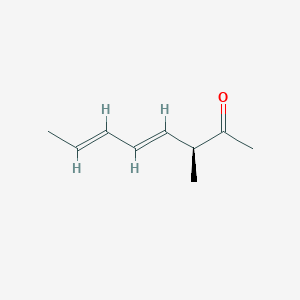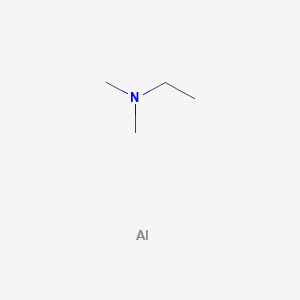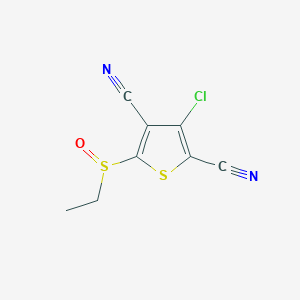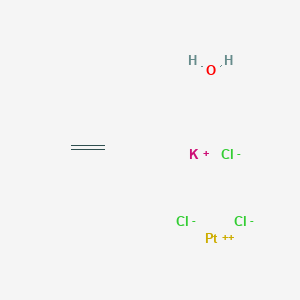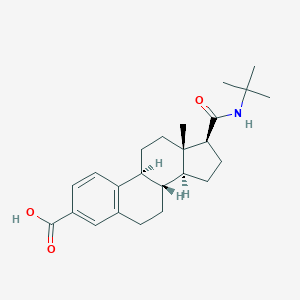
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid, also known as TBCA, is a synthetic derivative of estrogen that has been used in scientific research to investigate its potential therapeutic applications. TBCA has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is not fully understood, but it is thought to involve the activation of estrogen receptors. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to bind to estrogen receptors alpha and beta, and to induce the expression of estrogen-responsive genes. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been found to have estrogen-independent effects, suggesting that it may act through other pathways as well.
Efectos Bioquímicos Y Fisiológicos
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has also been shown to regulate the expression of genes involved in cell proliferation, differentiation, and survival. These effects suggest that 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid may have therapeutic potential in a variety of disease contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over its properties and concentration. However, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be difficult to synthesize and purify, which can limit its availability and reproducibility. Additionally, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to have low solubility in aqueous solutions, which can make it challenging to work with in some experimental contexts.
Direcciones Futuras
There are many potential directions for future research on 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid. One area of interest is the development of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid analogs with improved solubility and bioavailability. Another area of interest is the investigation of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid's effects on other disease contexts, such as autoimmune disorders and metabolic diseases. Additionally, further research is needed to fully understand the mechanism of action of 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid and its interactions with other signaling pathways. Overall, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid is a promising compound with potential applications in a variety of scientific contexts.
Métodos De Síntesis
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of estrone with t-butyl isocyanate and subsequent hydrolysis. Other methods involve the use of different reagents and solvents, and the choice of method can impact the yield and purity of the final product.
Aplicaciones Científicas De Investigación
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been studied in a variety of contexts, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been shown to protect against neuronal damage in models of Parkinson's disease and stroke. In cardiovascular disease, 17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid has been found to reduce inflammation and improve cardiac function in animal models of heart failure.
Propiedades
Número CAS |
124651-01-0 |
|---|---|
Nombre del producto |
17-(N-t-Butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid |
Fórmula molecular |
C24H33NO3 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)25-21(26)20-10-9-19-18-8-5-14-13-15(22(27)28)6-7-16(14)17(18)11-12-24(19,20)4/h6-7,13,17-20H,5,8-12H2,1-4H3,(H,25,26)(H,27,28)/t17-,18-,19+,20-,24+/m1/s1 |
Clave InChI |
XDFFJSAVOUJVAR-OCWLBIEKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4=C3C=CC(=C4)C(=O)O |
Sinónimos |
17-(N-t-butylcarboxamide)estra-1,3,5(10)-triene-3-carboxylic acid 17-BCETCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



